molecular formula C19H19N3O4 B7704204 2-(3,4-dimethoxyphenyl)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide

2-(3,4-dimethoxyphenyl)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide

Cat. No. B7704204
M. Wt: 353.4 g/mol
InChI Key: UOPVVRMXWHTUPP-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide, also known as DMOPA, is a synthetic compound that has been widely studied for its potential therapeutic applications. DMOPA belongs to the class of compounds called N-phenylacetamides, which have been shown to have a variety of biological activities, including analgesic, anti-inflammatory, and neuroprotective effects.

Mechanism of Action

The exact mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain and other tissues. This compound has been shown to activate the sigma-1 receptor, a protein that is involved in regulating neuronal function and cell survival. This compound has also been shown to inhibit the activity of certain enzymes that are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including analgesic, anti-inflammatory, and neuroprotective effects. This compound has been shown to reduce pain in animal models of acute and chronic pain, and has been shown to inhibit the production of inflammatory mediators in vitro. This compound has also been shown to protect neurons from oxidative stress and other forms of cellular damage, and has been shown to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3,4-dimethoxyphenyl)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. This compound also has a relatively low toxicity profile, which makes it a safer alternative to other compounds that have similar biological activities. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its biological effects.

Future Directions

There are several potential future directions for research on 2-(3,4-dimethoxyphenyl)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide. One area of interest is the development of this compound-based drugs for the treatment of neurodegenerative diseases and psychiatric disorders. Another area of interest is the investigation of this compound's potential anti-cancer properties, and the development of this compound-based drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound, and to identify other potential therapeutic targets for this compound.

Synthesis Methods

2-(3,4-dimethoxyphenyl)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with 3-methyl-1,2,4-oxadiazole-5-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. In psychiatry, this compound has been investigated as a potential treatment for anxiety and depression, and has shown promising results in preclinical studies. In oncology, this compound has been studied for its potential anti-cancer properties, and has been shown to inhibit the growth of certain types of cancer cells in vitro.

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-12-20-19(26-22-12)14-6-4-5-7-15(14)21-18(23)11-13-8-9-16(24-2)17(10-13)25-3/h4-10H,11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPVVRMXWHTUPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CC=C2NC(=O)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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